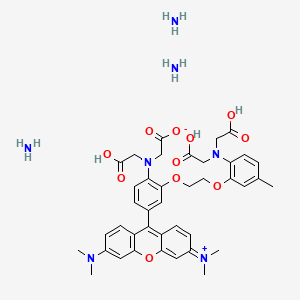
Rhod 2 triammonium
Übersicht
Beschreibung
Rhod 2 triammonium salt is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a cell-impermeable fluorescent probe for Ca2+ that operates in the visible spectrum .
Molecular Structure Analysis
The linear formula of Rhod 2 triammonium is C40H43N4O11Cl · 3NH3 . Its molecular weight is 842.33 .Physical And Chemical Properties Analysis
Rhod 2 triammonium has a fluorescence intensity increase of over 100 fold upon binding Ca2+ . The Kd for Ca2+ in the absence of Mg2+, in buffer, is approximately 570 nM . It exhibits a fluorescence increase upon binding Ca2+ with little shift in wavelength .Wissenschaftliche Forschungsanwendungen
Calcium Signaling Investigations
Rhod 2 Triammonium is used in many calcium signaling investigations . It exhibits an increase in fluorescence upon binding with Ca2+, making it useful for measuring Ca2+ in cells and tissues that have high levels of autofluorescence .
Detecting Ca2+ Release
This compound is also used for detecting Ca2+ release generated by photoreceptors and photoactivatable chelators . The fluorescence signal from these cells is generally measured using fluorescence microscopy .
Control of Heavy Metal Cations
Rhod 2 Triammonium, being a BAPTA-based indicator, binds various heavy metal cations (e.g., Mn 2+, Zn 2+, Pb 2+) with substantially higher affinity than Ca 2+ . Perturbations to calcium measurements caused by the presence of these ions can be controlled using the heavy metal-selective chelator TPEN .
Cell Viability and Proliferation
Rhod 2 Triammonium is used in cell viability and proliferation studies . It is used with fluorescence microscopy equipment for this purpose .
Microinjection or Scrape Loading
Rhod 2 Triammonium, being membrane-impermeant, can be loaded into cells via microinjection or scrape loading . This allows for the study of intracellular processes.
Immunofluorescence and IHC Studies
BAPTA-based ion indicators like Rhod-2 have been shown to be fixable in situ by EDC/EDAC . The fixation of indicator dyes is useful for downstream immunofluorescence and IHC studies .
Safety and Hazards
Wirkmechanismus
Target of Action
Rhod 2 triammonium is a high-affinity Ca2+ indicator . Its primary target is the calcium ion (Ca2+) present in cells . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and cell death .
Mode of Action
Rhod 2 triammonium interacts with its target, the calcium ions, by binding to them . This binding results in an increase in fluorescence intensity . The compound is particularly suitable for detecting calcium ion levels in cells and tissues with high autofluorescence .
Biochemical Pathways
The binding of Rhod 2 triammonium to calcium ions can affect various biochemical pathways where calcium ions serve as a secondary messenger . These include pathways involved in muscle contraction, neurotransmitter release, and cell growth .
Pharmacokinetics
It’s known that the compound can be loaded into cells via microinjection or scrape loading .
Result of Action
The binding of Rhod 2 triammonium to calcium ions results in a change in fluorescence intensity, which can be detected using fluorescence microscopy or flow cytometry . This allows researchers to monitor changes in intracellular calcium levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Rhod 2 triammonium. For instance, the presence of serum in the culture medium can affect the compound’s ability to enter cells, as esterases in the serum can degrade the compound . Furthermore, the compound’s fluorescence can be quenched if exposed to light, so it should be stored in the dark .
Eigenschaften
IUPAC Name |
azane;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxymethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N4O11.3H3N/c1-24-6-12-30(43(20-36(45)46)21-37(47)48)34(16-24)53-14-15-54-35-17-25(7-13-31(35)44(22-38(49)50)23-39(51)52)40-28-10-8-26(41(2)3)18-32(28)55-33-19-27(42(4)5)9-11-29(33)40;;;/h6-13,16-19H,14-15,20-23H2,1-5H3,(H3-,45,46,47,48,49,50,51,52);3*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDUFNQIWMYXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)O)CC(=O)[O-].N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H51N7O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhod 2 triammonium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Oxo-1-[3-(propanoylamino)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1177199.png)
